molecular formula C20H23ClN4O3 B11659889 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3,4-dihydroxybenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B11659889
M. Wt: 402.9 g/mol
InChI Key: PQIXWVZJFSWYDG-WSDLNYQXSA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a dihydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Hydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or basic conditions to form the intermediate hydrazide.

    Schiff Base Formation: Finally, the hydrazide intermediate is reacted with 3,4-dihydroxybenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide, potentially forming alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydroxybenzylidene moiety could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide: can be compared to other piperazine derivatives and hydrazides, such as:

Uniqueness

The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3,4-dihydroxybenzylidene)acetohydrazide lies in its combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the piperazine ring and the dihydroxybenzylidene moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O3/c21-17-4-2-1-3-16(17)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-18(26)19(27)11-15/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+

InChI Key

PQIXWVZJFSWYDG-WSDLNYQXSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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